Bis(4-isocyanatocyclohexyl)methane

Description

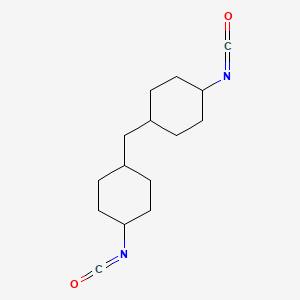

Dicyclohexylmethane-4,4'-diisocyanate is a diisocyanate consisting of dicyclohexylmethane with two isocyanate groups at the 4- and 4'-positions. It has a role as an allergen.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORSJDCBLAPZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156515-75-2, 62948-28-1 | |

| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexylmethane diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3027588, DTXSID30891145 | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 395 °F (NIOSH, 2023), >395 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless to light-yellow liquid | |

CAS No. |

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogenated MDI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

less than 14 °F (NIOSH, 2023), <14 °F | |

| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/386 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bis(4-cyclohexylisocyanate) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"Bis(4-isocyanatocyclohexyl)methane synthesis pathway and mechanism"

An In-Depth Technical Guide to the Synthesis of Bis(4-isocyanatocyclohexyl)methane (H₁₂MDI)

Introduction: The Significance of H₁₂MDI in Polymer Science

This compound, commonly referred to as H₁₂MDI or hydrogenated MDI, is a cycloaliphatic diisocyanate that serves as a critical building block for high-performance polyurethane materials.[1][2] Unlike its aromatic analogue, Methylene Diphenyl Diisocyanate (MDI), the hydrogenated structure of H₁₂MDI imparts exceptional resistance to ultraviolet (UV) degradation and weathering.[3] This property makes it indispensable for applications requiring long-term color stability and durability, such as light-stable coatings, adhesives, sealants, and elastomers (CASE).[1][4]

The molecule exists as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis.[5] The specific ratio of these isomers, which is a direct consequence of the synthesis pathway, significantly influences the physical properties, reactivity, and the final morphology and performance of the resulting polyurethane.[5][6] This guide provides a detailed examination of the industrial synthesis pathway for H₁₂MDI, focusing on the underlying reaction mechanisms, process parameters, and experimental protocols from the perspective of a senior application scientist.

Part 1: Synthesis of the Precursor, Bis(4-aminocyclohexyl)methane (H₁₂MDA)

The synthesis of H₁₂MDI is a multi-step process that begins with the production of its diamine precursor, bis(4-aminocyclohexyl)methane (H₁₂MDA), also known as PACM in the epoxy industry.[7][8] The quality and isomeric purity of the H₁₂MDA are paramount as they directly impact the final H₁₂MDI product's color and performance.[9]

Core Reaction: Hydrogenation of Methylene Dianiline (MDA)

The industrial production of H₁₂MDA is achieved through the catalytic hydrogenation of 4,4'-methylenedianiline (MDA).[7][8] This reaction involves the saturation of the two aromatic rings of the MDA molecule.

Reaction: CH₂(C₆H₄NH₂)₂ + 6H₂ → CH₂(C₆H₁₀NH₂)₂

The choice of catalyst is critical for achieving high yield and selectivity. While various catalysts can be used, ruthenium-based catalysts are highly effective and commonly cited in the literature for this transformation.[10]

Causality in Experimental Choices:

-

Catalyst Selection: Ruthenium catalysts are preferred due to their high activity and ability to promote hydrogenation under relatively moderate conditions, minimizing side reactions.[10]

-

Reaction Conditions (Temperature & Pressure): The temperature and pressure are carefully controlled to manage the exothermic nature of the reaction and to influence the final stereoisomer ratio of the H₁₂MDA. For instance, different conditions can favor the formation of either liquid or solid isomeric mixtures.[10] Incomplete hydrogenation at lower temperatures and pressures can lead to undesirable byproducts where only one ring is saturated.[7]

-

Purity of Starting Material: The process starts with a pure 4,4' MDA cut distilled from the crude polymeric MDI (pMDI) stream.[7] This initial purification is essential to prevent the carryover of impurities that could poison the hydrogenation catalyst or cause discoloration in the final H₁₂MDI product.

Experimental Workflow: H₁₂MDA Synthesis

Below is a conceptual workflow illustrating the key stages in the production of H₁₂MDA.

Caption: Workflow for H₁₂MDA Synthesis from MDA.

Part 2: Phosgenation of H₁₂MDA to H₁₂MDI

The conversion of the diamine (H₁₂MDA) to the diisocyanate (H₁₂MDI) is most commonly achieved through phosgenation. This process involves the reaction of H₁₂MDA with phosgene (COCl₂) and is a cornerstone of industrial isocyanate production.[6][7] The reaction is hazardous due to the extreme toxicity of phosgene and requires stringent safety protocols and specialized equipment.

Reaction Mechanism: A Two-Step Transformation

The overall reaction is: CH₂(C₆H₁₀NH₂)₂ + 2COCl₂ → CH₂(C₆H₁₀NCO)₂ + 4HCl[6]

This transformation, however, is not a single-step event. It proceeds through the formation of a carbamoyl chloride intermediate, which is then thermally decomposed to yield the final isocyanate.[7][11][12]

-

Step 1: Carbamoyl Chloride Formation: The primary amine groups of H₁₂MDA act as nucleophiles and attack the electrophilic carbon of the phosgene molecule. This addition reaction, followed by the elimination of a molecule of hydrogen chloride (HCl), forms the bis(carbamoyl chloride).[12]

-

R-NH₂ + COCl₂ → R-NHCOCl + HCl

-

-

Step 2: Thermal Dehydrochlorination: The carbamoyl chloride intermediate is unstable at elevated temperatures. Heating the reaction mixture causes the elimination of another molecule of HCl to form the stable isocyanate group (-N=C=O).[7][13]

-

R-NHCOCl → R-NCO + HCl

-

Caption: Phosgenation mechanism from amine to isocyanate.

Detailed Experimental Protocol (Liquid-Phase Phosgenation)

This protocol is a representative laboratory-scale procedure. Industrial processes are typically continuous and optimized for heat and mass transfer.

-

Reactor Preparation: An inert, solvent-resistant reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and a temperature controller is charged with an inert solvent such as chlorobenzene or o-dichlorobenzene. The system must be connected to a scrubber system to neutralize excess phosgene and HCl gas.

-

Phosgene Introduction: The solvent is cooled (e.g., to 0-10 °C), and phosgene gas is introduced into the stirred solvent until a saturated solution is obtained. An excess molar ratio of phosgene to amine (e.g., 4:1 to 20:1) is crucial.[9]

-

Causality: Using excess phosgene ensures a high concentration gradient, driving the reaction to completion and minimizing the formation of urea byproducts, which can occur if a free amine group reacts with a newly formed isocyanate group. It also helps convert any amine hydrochloride salt, formed from the evolved HCl, back into the free amine.[7]

-

-

Amine Addition: A solution of purified H₁₂MDA in the same solvent is added dropwise to the phosgene solution while maintaining a low temperature.

-

Causality: Slow, controlled addition at low temperature is critical to manage the exothermicity of the initial amine-phosgene reaction and prevent localized overheating, which could lead to side reactions and byproduct formation.

-

-

Thermal Digestion: After the amine addition is complete, the reaction mixture is slowly heated. The temperature is gradually raised to the solvent's reflux temperature (e.g., 130-180 °C, depending on the solvent). This stage facilitates the dehydrochlorination of the carbamoyl chloride intermediate to the diisocyanate.[7][11]

-

Reaction Completion & Phosgene Removal: The reaction is held at reflux until the evolution of HCl gas ceases, indicating the completion of the reaction. The mixture is then sparged with an inert gas (e.g., nitrogen) while maintaining the temperature to remove all residual phosgene and HCl.

-

Purification: The crude H₁₂MDI solution is filtered to remove any solid byproducts. The solvent is then removed under reduced pressure. The final product is purified by fractional vacuum distillation to separate the H₁₂MDI from any remaining solvent and high-boiling point impurities.[6]

Data Presentation: Process Parameters

| Parameter | Typical Range | Rationale & Impact on Outcome |

| H₁₂MDA Purity | >99.5% | High purity, especially low alcohol content (<0.2 wt%), is critical to prevent side reactions and obtain a colorless, high-quality H₁₂MDI product.[9] |

| Solvent | Chlorobenzene, o-dichlorobenzene | Must be inert to phosgene and reactants, with a boiling point suitable for the thermal dehydrochlorination step. |

| Phosgene/Amine Molar Ratio | 4:1 to 20:1 | Excess phosgene minimizes urea byproduct formation and ensures complete conversion of the amine.[7][9] |

| Initial Reaction Temp. | 0 - 20 °C | Controls the initial exothermic reaction between the amine and phosgene, preventing side reactions. |

| Dehydrochlorination Temp. | 100 - 180 °C | Provides the necessary thermal energy to convert the carbamoyl chloride intermediate to the final isocyanate.[7] |

Part 3: Alternative "Phosgene-Free" Synthesis Pathway

Given the extreme hazards associated with phosgene, significant research has been dedicated to developing phosgene-free synthesis routes. One prominent alternative involves the use of phosgene surrogates, such as bis(trichloromethyl) carbonate, also known as triphosgene.[14]

The reaction mechanism is similar to that of phosgene, where triphosgene decomposes in the presence of the amine to generate phosgene in situ. This method avoids the transport and storage of large quantities of phosgene gas, presenting a significant safety advantage.[14] However, the stoichiometry is more complex, and the cost of triphosgene is substantially higher than that of phosgene, making the traditional phosgenation route more economically viable for large-scale industrial production.[14]

Conclusion

The synthesis of this compound is a well-established, multi-step industrial process that demands precise control over reaction conditions and precursor purity. The pathway hinges on two core transformations: the catalytic hydrogenation of MDA to produce the H₁₂MDA precursor, followed by the phosgenation of H₁₂MDA to yield the final H₁₂MDI product. The mechanism of phosgenation, proceeding through a carbamoyl chloride intermediate, is fundamental to isocyanate chemistry. While alternative phosgene-free routes offer safety benefits, the traditional phosgenation process remains the dominant industrial method due to its efficiency and economic advantages. Understanding the causality behind each process step is crucial for optimizing yield, purity, and the isomeric composition of the final product, thereby tailoring its performance for advanced polyurethane applications.

References

- 1. Hydrogenated MDI - Wikipedia [en.wikipedia.org]

- 2. VESTANAT® H12MDI [evonik.com]

- 3. nbinno.com [nbinno.com]

- 4. inkworldmagazine.com [inkworldmagazine.com]

- 5. Buy this compound | 5124-30-1 [smolecule.com]

- 6. This compound | 5124-30-1 | Benchchem [benchchem.com]

- 7. Production of Aliphatic Isocyanates [ebrary.net]

- 8. 4,4'-Diaminodicyclohexylmethane - Wikipedia [en.wikipedia.org]

- 9. CN103319372A - Method for producing light colored dicyclohexyl methane diisocyanate - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 12. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103553969B - Preparation method of 4,4'-dicyclohexylmethane diisocyanate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of Bis(4-isocyanatocyclohexyl)methane (HMDI)

Introduction: Beyond the Aromatic Analogue

Bis(4-isocyanatocyclohexyl)methane, commonly referred to as HMDI (Hydrogenated Methylene Diphenyl Diisocyanate), is an aliphatic diisocyanate that serves as a critical building block in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, MDI, the saturated cycloaliphatic structure of HMDI imparts unique and desirable properties to the resulting polymers, most notably exceptional resistance to UV degradation and weathering.[1] This attribute makes HMDI an indispensable component in the formulation of light-stable coatings, adhesives, sealants, and elastomers where color fidelity and long-term durability are paramount.

This technical guide provides a comprehensive exploration of the core physicochemical properties of HMDI, offering insights into the interplay between its molecular structure, isomeric composition, and functional characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize HMDI in their respective fields.

Molecular Structure and Isomerism: The Foundation of HMDI's Versatility

The chemical structure of this compound consists of two cyclohexyl rings linked by a methylene bridge, with an isocyanate (-N=C=O) group attached to the 4-position of each ring.[2] The hydrogenation of the aromatic rings in MDI to produce HMDI is the key to its UV stability.

A crucial aspect of HMDI's chemistry is the existence of stereoisomers. Due to the spatial arrangement of the cyclohexyl rings relative to the methylene bridge, HMDI is commercially available as a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The typical industrial composition is approximately 20-30% trans,trans, 65% cis,trans, and about 5% cis,cis isomer.[3] This isomeric distribution is a direct consequence of the synthesis and purification processes. The highly symmetric trans,trans isomer has a tendency to crystallize, and its concentration is often reduced to maintain the liquid state of the mixture for easier handling.[3]

The ratio of these isomers profoundly influences the physicochemical properties of HMDI and the resulting polyurethanes. For instance, a higher concentration of the trans,trans isomer leads to more ordered crystalline domains in the polymer, resulting in increased tensile strength and hardness.[4] Conversely, a lower trans,trans content promotes the formation of amorphous polymers, which are often desired for their transparency and flexibility.[3]

Key Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of commercial-grade this compound, which is typically a mixture of isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [5] |

| Molecular Weight | 262.35 g/mol | [5] |

| Appearance | Clear, colorless to light-yellow liquid | [2][5][6][7][8][9][10] |

| Density | 1.066 g/cm³ at 25°C | [2] |

| Melting Point | 19-23°C | [2] |

| Boiling Point | ~168°C at 1.5 mmHg | [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2][9][10][11][12][13] |

| Flash Point | >200°C (>392°F) | [5][10] |

| Refractive Index | 1.497 at 20°C | [2][5] |

| Solubility | Soluble in acetone, toluene, and other organic solvents; reacts with water and alcohols. | [2][8][14] |

In-Depth Analysis of Physicochemical Properties and Their Implications

Physical State and Appearance

At ambient temperatures, this compound is a clear, colorless to pale yellow liquid.[2][5][6][7][8][9][10] This liquid state is advantageous for handling and processing, as it allows for easy mixing with polyols and other reactants without the need for heating. The slight yellowing that may be observed in some commercial grades is often due to the presence of minor impurities.

Density

With a density of 1.066 g/cm³ at 25°C, HMDI is slightly denser than water.[2] This property is a practical consideration in industrial settings for storage and handling, particularly in processes involving phase separation or layering.

Melting and Boiling Points: A Reflection of Intermolecular Forces and Isomerism

The melting point of HMDI is in the range of 19-23°C, which is close to room temperature.[2] This means that depending on the ambient conditions, HMDI can exist as a solid or a liquid, necessitating temperature-controlled storage to maintain its liquid state for ease of handling. The melting behavior is significantly influenced by the isomer ratio; a higher content of the symmetric trans,trans isomer will increase the melting point.[2]

The boiling point of HMDI is approximately 168°C at a reduced pressure of 1.5 mmHg.[2] The elevated boiling point is indicative of strong intermolecular forces, primarily due to the polar nature of the isocyanate groups.[2] This thermal stability is beneficial for processing at elevated temperatures without significant degradation.

Vapor Pressure and Volatility

HMDI has a very low vapor pressure of 0.001 mmHg at 25°C, indicating minimal volatility under normal conditions.[2][9][10][11][12][13] This is a significant advantage from a safety perspective, as it reduces the risk of inhalation exposure during handling.[2]

Solubility and Reactivity with Solvents

This compound is soluble in a variety of organic solvents, including acetone and toluene.[2][8][14] However, it is crucial to note that HMDI reacts with protic solvents such as water and alcohols.[2][8] This reactivity is fundamental to its application in polyurethane synthesis but also necessitates the use of dry (anhydrous) solvents and reactants to prevent unwanted side reactions.

Chemical Reactivity: The Heart of Polyurethane Chemistry

The high reactivity of the isocyanate group (-N=C=O) is the cornerstone of HMDI's utility. The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.

Reaction with Alcohols: The Urethane Linkage

The reaction of HMDI with alcohols or polyols (compounds with multiple hydroxyl groups) forms the basis of polyurethane synthesis. This reaction results in the formation of a stable urethane linkage (-NH-COO-).

The rate of this reaction is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary, and tertiary alcohols being the least reactive due to steric hindrance.[4] The reactivity of the different HMDI isomers also varies, with the cis,cis-isomer generally exhibiting higher reactivity than the trans,trans-isomer due to reduced steric hindrance around the isocyanate groups.[2]

Reaction with Water: Hydrolysis and Amine Formation

This compound reacts readily with water in a process called hydrolysis.[2] This reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form an amine and carbon dioxide gas.[2]

The resulting amine can then react with another isocyanate molecule to form a urea linkage. This reaction with water is often undesirable in polyurethane synthesis as it can lead to the formation of bubbles (from CO₂) and affect the final properties of the polymer. Therefore, it is critical to control the moisture content of the reactants and the reaction environment. The half-life of HMDI in water is approximately 2 hours, indicating a relatively rapid hydrolysis.[2]

Reaction with Amines: The Urea Linkage

HMDI reacts vigorously with primary and secondary amines to form urea linkages (-NH-CO-NH-). This reaction is generally much faster than the reaction with alcohols.

Experimental Protocols for Characterization

The following section outlines the methodologies for determining key properties of this compound and the polyurethanes derived from it.

Determination of Isocyanate Content (NCO Value)

The isocyanate content, or NCO value, is a critical quality control parameter for HMDI. It is typically determined by titration according to ASTM D2572.[4][8]

Principle: A known excess of a standard solution of di-n-butylamine in toluene is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.

Step-by-Step Methodology (ASTM D2572):

-

Sample Preparation: Accurately weigh a sample of HMDI into a clean, dry flask.

-

Reaction: Add a precise volume of a standardized solution of di-n-butylamine in toluene to the flask. Swirl to mix and allow the reaction to proceed for a specified time (e.g., 15 minutes) at room temperature.

-

Titration: Add a suitable indicator (e.g., bromophenol blue) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (a color change from blue to yellow).

-

Blank Determination: Perform a blank titration using the same procedure but without the HMDI sample.

-

Calculation: The %NCO is calculated using the following formula:

%NCO = [(B - V) * N * 4.202] / W

Where:

-

B = volume of HCl solution required for the blank titration (mL)

-

V = volume of HCl solution required for the sample titration (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

4.202 = milliequivalent weight of the NCO group

-

Characterization of HMDI-based Polyurethanes

Fourier Transform Infrared (FTIR) Spectroscopy:

FTIR is a powerful technique for monitoring the progress of polyurethane synthesis and characterizing the final polymer.[6]

-

Monitoring the Reaction: The disappearance of the strong absorption band corresponding to the isocyanate group (around 2260 cm⁻¹) and the appearance of the urethane linkage bands (N-H stretching around 3330 cm⁻¹ and C=O stretching around 1700-1730 cm⁻¹) confirm the progress of the reaction.[15]

-

Hydrogen Bonding Analysis: The carbonyl (C=O) stretching region of the FTIR spectrum can be deconvoluted to analyze the extent of hydrogen bonding between the hard segments of the polyurethane, which provides insights into the degree of phase separation and the mechanical properties of the material.[15]

Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions of HMDI-based polyurethanes, such as the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of any crystalline hard segments.[11] These thermal transitions provide valuable information about the morphology and the degree of phase separation in the polymer.[11]

Gel Permeation Chromatography (GPC):

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the synthesized polyurethanes.[16][17][18] This information is crucial for understanding the relationship between the polymer's structure and its mechanical properties.

Applications in Research and Development

The unique combination of properties offered by this compound makes it a valuable tool in various research and development areas:

-

High-Performance Coatings and Adhesives: The excellent UV stability and weather resistance of HMDI-based polyurethanes make them ideal for developing durable and color-stable coatings for automotive, aerospace, and architectural applications.[1]

-

Biomedical Materials: The biocompatibility of some HMDI-based polyurethanes has led to their investigation for use in medical devices, such as catheters and implants, and in drug delivery systems.[4][19]

-

Elastomers and Foams: HMDI is used to produce a wide range of elastomers with tailored mechanical properties, from soft and flexible to hard and rigid. These materials find applications in everything from footwear to industrial rollers.

Conclusion

This compound is a versatile aliphatic diisocyanate with a unique set of physicochemical properties that are directly attributable to its cycloaliphatic structure and isomeric composition. Its exceptional UV stability, combined with its ability to form high-performance polyurethanes, makes it an indispensable material for a wide range of applications. A thorough understanding of its properties, reactivity, and the analytical techniques used for its characterization is essential for researchers and scientists seeking to leverage the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 5124-30-1 [smolecule.com]

- 3. scilit.com [scilit.com]

- 4. pages.hannainst.com [pages.hannainst.com]

- 5. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. matestlabs.com [matestlabs.com]

- 8. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 9. mdpi.com [mdpi.com]

- 10. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]

- 11. researchgate.net [researchgate.net]

- 12. China HG/T 2409-2023 Determination of isocyanate group content in polyurethane prepolymer | chemradar [chemradar.com]

- 13. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. primescholars.com [primescholars.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization by Gel Permeation Chromatography of the Molecular Weight of Supramolecular Polymers Generated by Forming Polyrotaxanes through the Introduction of External Stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ukaazpublications.com [ukaazpublications.com]

- 18. jordilabs.com [jordilabs.com]

- 19. This compound | 5124-30-1 | Benchchem [benchchem.com]

A Guide to the Spectroscopic Characterization of Bis(4-isocyanatocyclohexyl)methane (HMDI)

Introduction

Bis(4-isocyanatocyclohexyl)methane, commonly known in the industry as HMDI or H₁₂MDI, is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes.[1][2] Unlike its aromatic counterparts, HMDI-based polyurethanes exhibit superior resistance to UV degradation, making them the material of choice for applications requiring excellent color stability and weatherability, such as coatings, adhesives, sealants, and elastomers.[1][2]

The chemical reactivity and final polymer properties are profoundly influenced by the molecule's stereochemistry. HMDI is typically supplied as a mixture of three primary stereoisomers: trans-trans, cis-trans, and cis-cis, with industrial ratios often around 20%, 50%, and 30%, respectively.[1] This isomeric complexity directly impacts the material's physical properties and presents a unique challenge for spectroscopic analysis.

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to verify the structure, assess the purity, and monitor the reactions of this versatile diisocyanate.

Molecular Structure and Stereoisomerism

The structure of this compound consists of two cyclohexyl rings linked by a methylene bridge, with isocyanate functional groups at the 4 and 4' positions. The presence of multiple stereoisomers complicates the spectroscopic output, as chemically equivalent nuclei may reside in slightly different magnetic environments, leading to a proliferation of signals in the NMR spectrum.[3]

FTIR Spectroscopic Analysis

FTIR spectroscopy is an indispensable tool for the rapid identification of the isocyanate functional group and for monitoring its conversion during polymerization reactions.[4] The technique relies on the absorption of infrared radiation by specific molecular vibrations.

Characteristic Vibrational Modes

The most prominent feature in the FTIR spectrum of HMDI is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and serves as a definitive marker for the presence of unreacted isocyanate.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~2270 - 2250 | -N=C=O Asymmetric Stretch | Strong, sharp, and characteristic. The definitive peak for the isocyanate functional group. Its disappearance indicates complete reaction.[4] |

| 2935 - 2850 | C-H Asymmetric/Symmetric Stretch | Corresponds to the C-H bonds within the cyclohexyl rings and the methylene bridge. |

| ~1450 | CH₂ Scissoring (Bending) | Relates to the bending vibration of the methylene groups in the cyclohexyl rings. |

| ~1365 | C-N Stretch | Associated with the stretching of the carbon-nitrogen single bond adjacent to the isocyanate group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for analyzing liquid samples like HMDI due to its minimal sample preparation and ease of use.

Causality: The choice of ATR is deliberate. Unlike transmission methods that require preparing a thin film between salt plates (a process complicated by HMDI's reactivity with atmospheric moisture), ATR analyzes the sample directly. An internal reflection element (crystal) is brought into contact with the liquid, and the IR beam penetrates a few microns into the sample, providing a high-quality spectrum of the bulk material with minimal risk of contamination or reaction.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: In a well-ventilated fume hood, carefully place a single drop of this compound onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the spectral scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a suitable solvent (e.g., dry acetone or isopropanol), followed by a final wipe with methanol. Dispose of cleaning materials in accordance with safety protocols.

NMR Spectroscopic Analysis

While FTIR confirms the presence of key functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, making it essential for definitive structural elucidation and for analyzing the isomeric composition.

¹H NMR Spectrum

The ¹H NMR spectrum of commercial HMDI is complex due to the overlapping signals from the numerous non-equivalent protons on the cyclohexyl rings and the presence of stereoisomers. However, key regions can be identified.

Causality: The proton on the carbon atom bonded to the electronegative isocyanate group (CH-NCO) is significantly deshielded. Its electrons are pulled away by the nitrogen and carbonyl groups, causing it to resonate at a lower field (higher ppm) compared to the other ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Interpretation |

| ~3.5 - 3.2 | Multiplet | CH-NCO | Protons on the carbon directly attached to the isocyanate group. Appears downfield due to deshielding effect. |

| ~2.0 - 0.8 | Multiplet | Cyclohexyl & CH₂ | A broad, complex region containing all other protons from the cyclohexyl rings and the methylene bridge. |

¹³C NMR Spectrum

The ¹³C NMR spectrum is often more informative for analyzing the isomeric mixture. The carbon of the isocyanate group has a distinct and easily identifiable chemical shift.

Causality: The carbon in the -N=C=O group is double-bonded to two highly electronegative atoms (N and O). This severe deshielding pushes its resonance far downfield, typically into the 120-125 ppm range. Because the electronic environment of this carbon is slightly different for each stereoisomer, separate peaks can often be resolved, allowing for the quantification of the isomer ratio.[3]

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~122.5 | -N=C =O | The characteristic signal for the isocyanate carbon. The peak for the trans-trans isomer is often distinct from the cis-trans and cis-cis isomers.[3] |

| ~53 - 50 | C H-NCO | Carbon atom of the cyclohexyl ring bonded to the isocyanate group. |

| ~45 - 28 | Ring & CH₂ | A cluster of peaks corresponding to the remaining carbons of the cyclohexyl rings and the central methylene bridge. |

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical to obtaining a high-quality NMR spectrum and avoiding unwanted side reactions.

Causality: HMDI is highly reactive towards compounds with active hydrogens, such as water, alcohols, and amines.[1][5] Therefore, the choice of a deuterated solvent is paramount. Deuterated chloroform (CDCl₃) is a common and appropriate choice as it is aprotic and a good solvent for HMDI. Using solvents like D₂O or methanol-d₄ would lead to rapid reaction with the isocyanate groups, destroying the sample and yielding spectra of the resulting urea or urethane products.

Methodology:

-

Solvent Selection: Use a high-purity, dry, deuterated, and aprotic solvent such as Chloroform-d (CDCl₃).

-

Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of HMDI for ¹H NMR or 50-100 mg for ¹³C NMR into a small, dry vial.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[6]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean, dry NMR tube. Ensure no solid particulates are transferred.[6]

-

Capping and Analysis: Cap the NMR tube securely and wipe the outside clean before inserting it into the NMR spectrometer's spinner turbine.

Critical Safety Precautions

This compound is a hazardous substance that requires strict handling protocols.

-

Respiratory Hazard: It is fatal if inhaled and may cause severe allergy or asthma symptoms, acting as a potent respiratory sensitizer.[7][8] All handling must be performed in a certified chemical fume hood.

-

Skin and Eye Contact: It causes serious skin and eye irritation and may lead to allergic skin reactions.[7][8] Appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles, is mandatory.

-

Reactivity: HMDI reacts with water, alcohols, and amines.[5] Containers must be kept tightly sealed to prevent moisture contamination, which can lead to the formation of solid urea and a dangerous pressure build-up from CO₂ evolution.[1][7]

Conclusion

FTIR and NMR spectroscopy are powerful, complementary techniques for the comprehensive analysis of this compound. FTIR provides a rapid and effective means of identifying the critical isocyanate functional group and monitoring its consumption during polymerization. NMR, particularly ¹³C NMR, offers a more detailed structural picture, enabling the confirmation of the carbon-hydrogen backbone and the characterization of the stereoisomer mixture. A thorough understanding of these spectroscopic techniques, combined with rigorous safety protocols, is essential for any scientist working with this important industrial chemical.

References

- 1. Buy this compound | 5124-30-1 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 5124-30-1 | Benchchem [benchchem.com]

- 5. restoredcdc.org [restoredcdc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. mpfs.io [mpfs.io]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to Sourcing High-Purity Bis(4-isocyanatocyclohexyl)methane for Advanced Research and Pharmaceutical Applications

Abstract

Bis(4-isocyanatocyclohexyl)methane, a cycloaliphatic diisocyanate, is a critical monomer for the synthesis of high-performance polyurethanes. Its saturated structure imparts exceptional resistance to ultraviolet degradation, superior weatherability, and enhanced biocompatibility compared to its aromatic counterparts. These attributes make high-purity grades indispensable in demanding fields such as medical device manufacturing, advanced coatings, and drug delivery systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile compound, a curated list of prominent commercial suppliers, and the technical considerations essential for sourcing material that meets the stringent requirements of high-stakes applications.

Introduction to this compound (H12MDI)

This compound, commonly referred to as H12MDI or hydrogenated MDI, is an aliphatic diisocyanate with the chemical formula C15H22N2O2.[1] Its structure consists of a central methylene bridge connecting two cyclohexyl rings, each substituted with an isocyanate (-NCO) functional group at the 4-position.[1] Unlike aromatic isocyanates such as Methylene Diphenyl Diisocyanate (MDI), the cyclohexyl rings in H12MDI are fully saturated.[2] This fundamental structural difference is the source of its most valued properties: exceptional light stability and resistance to yellowing upon UV exposure.[2][3][4]

1.1. Isomerism and Its Impact on Material Properties

H12MDI is not a single, uniform molecule but exists as a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The spatial orientation of the isocyanate groups relative to the cyclohexyl rings significantly influences the molecule's packing efficiency, reactivity, and the final properties of the resulting polymer.[1]

-

Trans,trans-isomer: This highly symmetric isomer allows for efficient molecular packing, leading to polyurethanes with higher crystallinity, increased Young's modulus, and improved mechanical strength.[5]

-

Cis,trans- and Cis,cis-isomers: These less symmetric forms disrupt crystalline packing, resulting in more amorphous polymers with greater flexibility.

The typical isomer distribution in commercial grades is approximately 14-30% cis,cis, 50-58% cis,trans, and 20% trans,trans.[1] For applications in the biomedical field, where specific mechanical properties and degradation profiles are critical, the isomeric purity of the H12MDI monomer is a crucial parameter.[5]

1.2. Key Chemical and Physical Properties

At room temperature, H12MDI is a clear, colorless to light-yellow, low-viscosity liquid.[6][7][8][9] It is sensitive to moisture and may crystallize at temperatures below 25°C.[3][10] Major global suppliers recommend gentle heating to 40-50°C and homogenization if solidification occurs.[10]

Leading Commercial Suppliers of High-Purity H12MDI

Several multinational chemical companies specialize in the production of high-purity aliphatic isocyanates. These suppliers offer well-characterized grades suitable for a range of applications, from industrial coatings to sensitive biomedical research.

| Supplier | Trade Name | Key Features & Applications |

| Covestro | Desmodur® W | A widely recognized grade used as a reactive building block for light-stable polyurethanes in coatings, adhesives, and sealants.[11][12][13] Complies with certain FDA regulations for food contact adhesives.[11] |

| Evonik Industries | VESTANAT® H12MDI | Marketed for its ability to produce polyurethanes with excellent light stability, weatherability, and mechanical properties.[3][6][14] Especially suitable for elastomers and polyurethane dispersions.[3] |

| BASF | Basonat® HMDI | Part of the Basonat® line of aliphatic polyisocyanate crosslinkers for high-performance, weather-resistant two-component polyurethane coatings.[15][16] |

| Tokyo Chemical Industry (TCI) | Dicyclohexylmethane 4,4'-Diisocyanate | Offers a mixture of isomers primarily for research and development purposes.[17] |

| Sigma-Aldrich (Merck) | 4,4′-Methylenebis(cyclohexyl isocyanate) | Provides various grades, including an analytical standard, for laboratory-scale synthesis and research.[18] |

Other suppliers, including VMS Chemical LLP and various traders on platforms like Echemi, also offer H12MDI, often for industrial applications.[19][20][21] For pharmaceutical and drug development, sourcing from primary manufacturers like Covestro, Evonik, or BASF is recommended due to their stringent quality control and extensive documentation.

Technical Specifications and Quality Assurance

For researchers and drug development professionals, verifying the purity and consistency of H12MDI is paramount. This requires a thorough review of supplier documentation and an understanding of key quality control parameters.

3.1. Interpreting Technical Data Sheets (TDS) and Certificates of Analysis (CoA)

When sourcing H12MDI, the following specifications should be carefully examined:

-

NCO Content (% wt): This value indicates the percentage of reactive isocyanate groups by weight. The theoretical value is approximately 32.1%, and commercial grades are typically specified at ≥ 31.8%.[10][22] This is a primary measure of purity and reactivity, often determined by titration.[23]

-

Purity (%): Typically determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC), this value should be ≥ 99.5% for high-purity grades.[10]

-

Isomer Distribution: While not always detailed on a standard TDS, this information can often be requested from the manufacturer. It is critical for developing polymers with reproducible mechanical properties.

-

Hydrolyzable Chlorine: A measure of residual impurities from the manufacturing process, which can affect reactivity and polymer stability. High-purity grades typically have ≤ 10 mg/kg (ppm).[10]

-

Color (Hazen/APHA): An indicator of purity and degradation. A low value (e.g., ≤ 30) signifies minimal impurities and proper handling.[6][10]

-

Viscosity: An important parameter for processing and handling, typically around 30 mPa·s at 25°C.[6][22]

3.2. Analytical Methods for Purity Verification